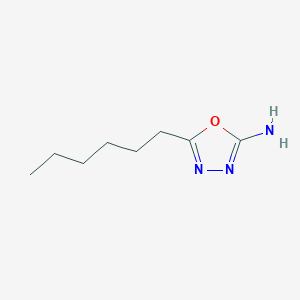

5-Hexyl-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

69741-94-2 |

|---|---|

Molecular Formula |

C8H15N3O |

Molecular Weight |

169.22 g/mol |

IUPAC Name |

5-hexyl-1,3,4-oxadiazol-2-amine |

InChI |

InChI=1S/C8H15N3O/c1-2-3-4-5-6-7-10-11-8(9)12-7/h2-6H2,1H3,(H2,9,11) |

InChI Key |

FYTIQWNHQMUUKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=NN=C(O1)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Hexyl 1,3,4 Oxadiazol 2 Amine and Its Analogs

Established Synthetic Routes to 1,3,4-Oxadiazol-2-amines.nih.govnih.govorganic-chemistry.orgresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgnih.gov

Traditional methods for synthesizing the 2-amino-1,3,4-oxadiazole core have been well-documented, primarily involving the cyclization of hydrazide or thiosemicarbazide (B42300) precursors. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govacs.orgnih.gov These routes, while effective, often necessitate the use of harsh reagents or multi-step procedures.

Cyclization Reactions of Hydrazide Intermediates.nih.govorganic-chemistry.orgrsc.orgrsc.orgnih.govresearchgate.netgoogle.com

A primary and widely employed method for the synthesis of 2-amino-1,3,4-oxadiazoles involves the cyclization of hydrazide intermediates. nih.govresearchgate.netgoogle.com This approach typically starts with a carboxylic acid hydrazide, which undergoes cyclization in the presence of a suitable reagent to form the oxadiazole ring.

One of the earliest methods involves the reaction of a carboxylic acid hydrazide with a cyanogen (B1215507) halide, such as cyanogen bromide or cyanogen chloride. google.com For the synthesis of 5-Hexyl-1,3,4-oxadiazol-2-amine, this would involve reacting heptanohydrazide (B1581459) with a cyanogen halide. The reaction proceeds by mixing the two reactants in a suitable solvent, followed by isolation of the desired 2-amino-5-hexyl-1,3,4-oxadiazole. google.com

Another established variation is the dehydrative cyclization of 1,2-diacylhydrazines. rsc.org This method involves the formation of a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. A variety of reagents can be employed for this purpose, with phosphorus oxychloride (POCl3) being a classic example. researchgate.net More recently, milder and more practical reagents like [Et2NSF2]BF4 (XtalFluor-E) have been introduced, often with the addition of acetic acid to improve yields. rsc.org

The following table summarizes representative examples of cyclization reactions of hydrazide intermediates.

| Starting Material | Reagent | Product | Reference |

| Heptanohydrazide | Cyanogen bromide | 5-Hexyl-1,3,4-oxadiazol-2-amine | google.com |

| 1,2-Diacylhydrazines | [Et2NSF2]BF4 / Acetic Acid | 2,5-Disubstituted-1,3,4-oxadiazoles | rsc.org |

| Phenylacetic acid derivatives | Thiosemicarbazide / POCl3 | 5-(Substituted-benzyl)-1,3,4-oxadiazol-2-amine | researchgate.net |

Approaches Involving Thiosemicarbazide Derivatives.organic-chemistry.orgresearchgate.netresearchgate.netacs.orgacs.orgsbq.org.br

An alternative and often more efficient route to 2-amino-1,3,4-oxadiazoles utilizes thiosemicarbazide derivatives. organic-chemistry.orgresearchgate.netresearchgate.netacs.orgacs.orgsbq.org.br These methods generally involve the cyclodesulfurization of an acylthiosemicarbazide intermediate. The higher reactivity of thiosemicarbazides compared to their semicarbazide (B1199961) counterparts often leads to higher yields and milder reaction conditions. researchgate.net

A common approach involves the reaction of an acylthiosemicarbazide with an oxidizing agent. nih.gov Iodine, in the presence of a base like sodium hydroxide (B78521), is frequently used to promote the cyclization. nih.govjchemrev.com For instance, the synthesis of a 5-substituted-N-phenyl-1,3,4-oxadiazol-2-amine was achieved by heating the corresponding acylthiosemicarbazide in ethanol (B145695) with sodium hydroxide and iodine in potassium iodide. nih.gov Other oxidizing agents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) have also been employed effectively for this transformation, offering the advantage of being commercially available and safe to handle. nih.govjchemrev.com

Tosyl chloride in the presence of pyridine (B92270) is another effective reagent system for mediating the cyclization of both acylsemicarbazides and acylthiosemicarbazides. nih.govresearchgate.net Studies have shown that thiosemicarbazide derivatives consistently provide significantly higher yields (97-99%) in this reaction compared to semicarbazide derivatives. nih.gov The process involves the ready preparation of the thiosemicarbazide by acylation of a hydrazide with an appropriate isothiocyanate, followed by the tosyl chloride-mediated cyclization. researchgate.net

The table below illustrates some of these approaches.

| Starting Material | Reagent | Product | Reference |

| Acylthiosemicarbazide | I2 / NaOH | 5-Substituted-1,3,4-oxadiazol-2-amine | nih.govjchemrev.com |

| Acylthiosemicarbazide | 1,3-Dibromo-5,5-dimethylhydantoin | 5-Aryl-2-amino-1,3,4-oxadiazole | nih.govjchemrev.com |

| Acylthiosemicarbazide | Tosyl chloride / Pyridine | 5-Alkyl/Aryl-2-amino-1,3,4-oxadiazole | nih.govresearchgate.net |

| Thiosemicarbazide Intermediate | EDC·HCl | 2-Amino-1,3,4-oxadiazole | acs.org |

Oxidative Cyclization Protocols for Oxadiazole Formation.acs.orgmdpi.comrsc.orgjchemrev.com

Oxidative cyclization of N-acylhydrazones represents a significant pathway to 1,3,4-oxadiazoles. acs.orgmdpi.comrsc.orgjchemrev.com This method involves the condensation of an aldehyde with a hydrazide to form an acylhydrazone, which is then cyclized under oxidative conditions. acs.orgjchemrev.com

A variety of oxidizing agents have been successfully employed for this transformation. mdpi.com These include ceric ammonium (B1175870) nitrate (B79036) (CAN), bromine (Br2), potassium permanganate (B83412) (KMnO4), lead dioxide (PbO2), chloramine-T, and hypervalent iodine reagents. mdpi.com

A practical and noteworthy transition-metal-free approach utilizes stoichiometric molecular iodine in the presence of potassium carbonate. acs.orgjchemrev.com This method is effective for the cyclization of crude acylhydrazone substrates, which are readily obtained from the condensation of aldehydes and hydrazides. acs.org This protocol allows for the efficient and scalable synthesis of a range of 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgjchemrev.com

Another strategy involves the photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazone conjugates. rsc.org This reaction can proceed without the need for additional additives like a base, strong oxidant, or photocatalyst. rsc.org The process is driven by the photo-irradiation of the pyridinium acylhydrazone. rsc.org

The following table provides examples of oxidative cyclization methods.

| Starting Material | Reagent/Condition | Product | Reference |

| Acylhydrazones | Molecular iodine / K2CO3 | 2,5-Disubstituted 1,3,4-oxadiazoles | acs.orgjchemrev.com |

| Acylhydrazones | Ceric ammonium nitrate (CAN), Br2, KMnO4, etc. | 1,3,4-Oxadiazole (B1194373) derivatives | mdpi.com |

| Pyridinium acylhydrazone conjugates | Photo-irradiation | 1,3,4-Oxadiazole | rsc.org |

Novel and Sustainable Synthetic Approaches for 1,3,4-Oxadiazol-2-amine (B1211921) Derivatives

In recent years, the focus of synthetic chemistry has shifted towards the development of more sustainable and efficient methodologies. This has led to the emergence of novel approaches for the synthesis of 1,3,4-oxadiazole derivatives, including microwave-assisted protocols and the use of metal-free and catalytic systems.

Microwave-Assisted Synthesis Protocols.nih.govnih.govwjarr.comidaampublications.intishreen.edu.synih.gov

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to accelerate reaction rates, improve yields, and enhance product purity, often with reduced energy consumption. nih.govwjarr.comidaampublications.innih.gov Several microwave-assisted methods for the synthesis of 1,3,4-oxadiazole derivatives have been reported. nih.govnih.govwjarr.comtishreen.edu.sy

One such protocol involves the oxidative cyclization of N-acyl hydrazones using chloramine-T under microwave irradiation. jchemrev.com This method provides a rapid and efficient route to 5-substituted-1,3,4-oxadiazoles. Another approach utilizes microwave irradiation for the reaction of acyl hydrazides with an N-protected α-amino acid in the presence of a small amount of POCl3, leading to high yields of the desired oxadiazole derivatives in a short reaction time. nih.gov

Comparative studies have shown that microwave-assisted methods often outperform conventional heating methods in terms of reaction time and yield. nih.gov For example, in the synthesis of N-substituted acetamide (B32628) derivatives of 1,3,4-oxadiazoles, the microwave-assisted approach resulted in higher yields in a significantly shorter time frame compared to the traditional method. nih.gov

The table below highlights some microwave-assisted synthetic protocols.

| Starting Material | Reagent/Condition | Product | Key Advantage | Reference |

| N-acyl hydrazones | Chloramine-T / Microwave | 5-Substituted-1,3,4-oxadiazoles | Rapid synthesis | jchemrev.com |

| Acyl hydrazides, N-protected α-amino acid | POCl3 / Microwave | 1,3,4-Oxadiazole derivatives | High yield, short reaction time | nih.gov |

| Secondary amine-based acetamides, piperidine-based oxadiazoles (B1248032) | Microwave irradiation | N-substituted acetamide derivatives of 1,3,4-oxadiazoles | High yield, minimum time, high purity | nih.gov |

| Isoniazid, aromatic aldehyde | DMF / Microwave | 2-Aryl-5-(4-pyridyl)-1,3,4-oxadiazole | Faster reaction, higher yield | nih.gov |

Metal-Free and Catalytic Systems in Oxadiazole Synthesis.organic-chemistry.orgresearchgate.netacs.orgjchemrev.comnih.govacs.orgnih.gov

The development of metal-free and catalytic synthetic methods is a key area of research aimed at reducing the environmental impact and cost of chemical processes. Several such systems have been developed for the synthesis of 1,3,4-oxadiazole derivatives.

A notable metal-free approach involves the iodine-mediated oxidative cyclization of acylhydrazones. acs.orgjchemrev.com This method, which uses stoichiometric molecular iodine and potassium carbonate, avoids the use of transition metals and provides a scalable route to 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgjchemrev.com Similarly, a tosyl chloride/pyridine-mediated cyclization of thiosemicarbazides offers a facile and general metal-free protocol for preparing 2-amino-1,3,4-oxadiazoles in good yields. organic-chemistry.orgresearchgate.net

Catalytic systems are also being explored to enhance the efficiency of oxadiazole synthesis. For instance, a cationic Fe(III)/TEMPO-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives in high yields. organic-chemistry.org Another innovative approach utilizes a copper(I)-catalyzed sequential oxidative Ugi/aza-Wittig reaction to construct 1,3,4-oxadiazoles from tertiary amines, (N-isocyanimine)triphenylphosphorane, and carboxylic acids in a single step. nih.gov Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to synthesize novel quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. acs.org An efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives has been achieved via a cyclization reaction between aldehydes and hypervalent iodine(III) reagents under visible light promotion, without the need for a catalyst. acs.org

The following table summarizes some metal-free and catalytic approaches.

| Reaction Type | Catalyst/Reagent | Substrates | Product | Reference |

| Oxidative Cyclization | Molecular iodine / K2CO3 | Acylhydrazones | 2,5-Disubstituted 1,3,4-oxadiazoles | acs.orgjchemrev.com |

| Cyclization | Tosyl chloride / Pyridine | Thiosemicarbazides | 5-Alkyl/Aryl-2-amino-1,3,4-oxadiazoles | organic-chemistry.orgresearchgate.net |

| Oxidative Cyclization | Cationic Fe(III) / TEMPO | Aroyl hydrazones | 2,5-Disubstituted 1,3,4-oxadiazole derivatives | organic-chemistry.org |

| Sequential Oxidative Ugi/aza-Wittig | Copper(I) | Tertiary amines, (N-isocyanimine)triphenylphosphorane, carboxylic acids | 1,3,4-Oxadiazoles | nih.gov |

| Suzuki Cross-Coupling | Palladium catalyst | Bromine-substituted quinazolines, boronic acid esters of oxadiazole | Quinazolinylphenyl-1,3,4-oxadiazole derivatives | nih.gov |

| Photoredox Cyclization | Visible light | Aldehydes, hypervalent iodine(III) reagents | 2,5-Disubstituted 1,3,4-oxadiazole derivatives | acs.org |

Green Chemistry Methodologies for Enhanced Efficiency and Selectivity

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles, to enhance efficiency, reduce waste, and avoid the use of hazardous materials. These methodologies focus on alternative energy sources, solvent-free conditions, and the use of safer reagents.

Several eco-friendly approaches have been developed for the synthesis of the 1,3,4-oxadiazole core. One notable method involves the grinding of aryl hydrazides with aldehydes in the presence of a catalytic amount of molecular iodine. semanticscholar.org This solvent-free technique proceeds at room temperature, avoids the need to isolate the intermediate N-acylhydrazones, and simplifies the work-up procedure, as the excess iodine can be removed with a simple sodium thiosulfate (B1220275) wash. semanticscholar.org

Mechanochemical synthesis, another solvent-free approach, has been reported as an environmentally benign alternative to conventional solvent-based methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles. acs.org Microwave irradiation has also been utilized to accelerate the oxidative cyclization of N-acyl hydrazones, often in the presence of reagents like chloramine-T, leading to shorter reaction times and improved yields compared to conventional heating. jchemrev.com

Visible-light photoredox catalysis represents a modern, energy-efficient strategy. An eosin (B541160) Y-catalyzed oxidative heterocyclization of semicarbazones has been established, which uses visible light and atmospheric oxygen to produce 5-substituted 2-amino-1,3,4-oxadiazoles under mild conditions. organic-chemistry.org Furthermore, the use of transition-metal-free protocols, such as the iodine-mediated oxidative C-O bond formation from semicarbazide and aldehydes, offers a scalable and efficient route to 2-amino-1,3,4-oxadiazoles without the environmental and economic concerns associated with metal catalysts. nih.govnih.gov Some greener approaches also focus on using less toxic and more effective coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC·HCl), which acts as a desulfurizing agent in the cyclization of thiosemicarbazides. nih.gov

Table 1: Overview of Green Chemistry Methodologies for 1,3,4-Oxadiazole Synthesis

| Methodology | Key Features | Reagents/Catalysts | Advantages |

|---|---|---|---|

| Grinding Technique | Solvent-free, room temperature reaction. semanticscholar.org | Molecular Iodine | Eco-friendly, simple work-up, avoids isolation of intermediates. semanticscholar.org |

| Mechanosynthesis | Solvent-free alternative to conventional methods. acs.org | Triphenylphosphine, Trichloroisocyanuric acid | Environmentally benign. acs.org |

| Microwave Irradiation | Accelerated reaction rates. jchemrev.com | Chloramine-T | Fast, efficient, often higher yields. jchemrev.com |

| Visible-Light Catalysis | Uses light as an energy source. organic-chemistry.org | Eosin Y, CBr₄ | Mild conditions, uses atmospheric oxygen, energy-efficient. organic-chemistry.org |

| Metal-Free Oxidation | Avoids transition metal catalysts. nih.gov | Iodine, K₂CO₃ | Scalable, avoids metal contamination and toxicity. nih.gov |

Functional Group Derivatization Strategies of 5-Hexyl-1,3,4-oxadiazol-2-amine

Functionalization of the core 5-Hexyl-1,3,4-oxadiazol-2-amine structure is a key strategy to modulate its physicochemical properties and biological activity. Derivatization can be targeted at two primary sites: the 2-amino group and the 5-hexyl substituent.

Chemical Transformations at the 2-Amino Position (e.g., Acylation, Alkylation)

The 2-amino group of the 1,3,4-oxadiazole ring is a versatile handle for a variety of chemical transformations, most notably alkylation and acylation, to generate a library of new derivatives.

Alkylation: The nitrogen of the amino group can be readily alkylated to introduce various substituents. A general approach involves the reaction of 5-substituted-2-amino-1,3,4-oxadiazoles with alkyl or aryl halides. For instance, a series of N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amines has been synthesized, demonstrating the feasibility of introducing complex groups at the amino position. semanticscholar.org Another strategy involves reacting the starting hydrazide with an isocyanate, such as dodecyl isocyanate, to form a substituted hydrazine-1-carboxamide, which is then cyclized using an agent like p-toluenesulfonyl chloride to yield the N-alkylated 2-amino-1,3,4-oxadiazole. nih.govresearchgate.net This method allows for the introduction of long alkyl chains, which can be crucial for tuning the lipophilicity of the final compound. nih.govresearchgate.net

Acylation: Acylation of the 2-amino group introduces an amide functionality. This can be achieved through reaction with various acylating agents. A common method involves the reaction of a 5-substituted-2-amino-1,3,4-oxadiazole with an appropriate isothiocyanate to produce a thiosemicarbazide intermediate, which can then be further manipulated. jchemrev.com The synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues showcases the broad applicability of introducing aryl groups via N-functionalization, leading to compounds with diverse substitution patterns. nih.gov

Table 2: Examples of Derivatization at the 2-Amino Position of the 1,3,4-Oxadiazole Ring

| Transformation | Reagents | Product Type | Example Reference |

|---|---|---|---|

| N-Alkylation | Dodecyl isocyanate, then p-toluenesulfonyl chloride | N-dodecyl-5-aryl-1,3,4-oxadiazol-2-amine | nih.govresearchgate.net |

| N-Methylation/Arylation | Chloroacetyl chloride, then 2-aminopyridine | N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | semanticscholar.org |

| N-Arylation | Aryl isothiocyanate, then cyclization | N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine | nih.gov |

Modifications and Chain Extension Strategies of the 5-Hexyl Substituent

Modifying the 5-hexyl substituent offers another avenue for structural diversification. While building analogs with different alkyl chains from the start is a common approach, post-synthesis modification of an existing alkyl chain provides a more direct route to fine-tune the structure. mdpi.com

A powerful strategy for this involves a multi-step sequence that introduces a reactive handle at the terminus of the alkyl chain. This can be achieved by synthesizing 2,5-dialkyl-1,3,4-oxadiazoles where the alkyl chains are terminally substituted with a good leaving group, such as a bromine atom. nih.gov For a hexyl-substituted compound, the synthesis would start from a brominated heptanoyl chloride. The resulting 5-(6-bromohexyl)-1,3,4-oxadiazol-2-amine would then serve as a versatile intermediate.

This terminal bromide can undergo nucleophilic substitution reactions to introduce a wide array of functional groups. For example, reaction with diisopropyl iminodiacetate (B1231623) followed by hydrolysis has been shown to successfully append carboxymethylamino groups to the end of the alkyl chain. nih.gov This methodology allows for significant chain extension and functionalization, transforming the relatively nonpolar hexyl group into a more complex and potentially interactive substituent.

This approach demonstrates that the 5-hexyl group is not merely a static lipophilic component but can be actively modified to explore structure-activity relationships in detail.

Spectroscopic and Spectrometric Characterization Methodologies in 1,3,4 Oxadiazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure. For derivatives of 2-amino-1,3,4-oxadiazole, NMR is fundamental in confirming the successful synthesis and substitution pattern. nih.gov

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In the context of 5-Hexyl-1,3,4-oxadiazol-2-amine, the ¹H NMR spectrum would be expected to show characteristic signals for the hexyl chain protons and the amine protons. The protons of the methylene (B1212753) group adjacent to the oxadiazole ring would appear as a triplet, and the terminal methyl group would also be a triplet. The remaining methylene groups would exhibit more complex splitting patterns. The amine (NH₂) protons typically appear as a broad singlet. For similar structures, the amino group protons have been observed around 7.622 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for a Related 1,3,4-Oxadiazole (B1194373) Derivative

| Functional Group | Chemical Shift (δ) ppm | Multiplicity |

| Aromatic Protons | 8.00 - 7.42 | Multiplet |

| Methylene Protons (-CH₂-) | 4.05 | - |

| Methyl Protons (-CH₃) | 2.39 | - |

| Amino Protons (-NH₂) | 7.622 | Singlet |

Data is for 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine (B14133147) and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine and is intended to be illustrative. nih.govresearchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In 5-Hexyl-1,3,4-oxadiazol-2-amine, distinct signals would be expected for the two carbons of the oxadiazole ring and the six carbons of the hexyl chain. The carbon atoms of the oxadiazole ring in similar structures are typically observed in the range of 157-169 ppm. nih.gov Specifically, for 2-alkyl-5-substituted-1,3,4-oxadiazoles, the C-2 and C-5 carbons of the oxadiazole ring appear at approximately 163-167 ppm, while the alkyl group carbons resonate at lower field, around 10-31 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for Related 1,3,4-Oxadiazole Derivatives

| Carbon Atom | Chemical Shift (δ) ppm |

| C2 (Oxadiazole Ring) | 163.26 - 163.87 |

| C5 (Oxadiazole Ring) | 166.79 - 167.55 |

| Alkyl Group Carbons | 10.4 - 30.5 |

| C (Oxadiazole Ring) | 169.0 |

| C (Oxadiazole Ring) | 157.3 |

| Methylene Carbon (-CH₂-) | 35.2 |

Data is for 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles and 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and is intended to be illustrative. nih.govmdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms in a molecule. COSY helps to identify proton-proton couplings within the hexyl chain. HMQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the hexyl chain's ¹H and ¹³C signals. HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the attachment of the hexyl group to the C5 position of the oxadiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 5-Hexyl-1,3,4-oxadiazol-2-amine is expected to show characteristic absorption bands for the N-H, C=N, C-O-C, and C-H bonds. For 2-amino-1,3,4-oxadiazole derivatives, the N-H stretching vibrations of the amino group are typically observed in the range of 3200–3400 cm⁻¹. nih.gov The C=N stretching vibration of the oxadiazole ring is expected around 1600-1650 cm⁻¹, and the C-O-C stretching vibration is also a characteristic feature. mdpi.comresearchgate.net

Table 3: Typical Infrared Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretching | 3200 - 3400 |

| C-H Stretching (sp³) | 2850 - 2960 |

| C=N Stretching | 1600 - 1650 |

| C-O-C Stretching | 1000 - 1300 |

Data compiled from various sources on 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The mass spectrum of 5-Hexyl-1,3,4-oxadiazol-2-amine would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing the loss of the hexyl chain or other characteristic fragments. The synthesis of various 2-amino-5-substituted-1,3,4-oxadiazoles has been confirmed using mass spectrometry. nih.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of 5-Hexyl-1,3,4-oxadiazol-2-amine would be expected to show absorption bands corresponding to π-π* and n-π* transitions associated with the conjugated 1,3,4-oxadiazole ring system. Studies on related aromatic imines have demonstrated that changes in concentration can lead to a hypochromic effect without shifting the absorption maxima. mdpi.com The molar absorption coefficient (ε) is a key parameter obtained from UV-Vis analysis. mdpi.com

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable in the synthesis and characterization of 1,3,4-oxadiazole derivatives, including 5-Hexyl-1,3,4-oxadiazol-2-amine. These methods are crucial for monitoring the progress of chemical reactions, assessing the purity of the final compounds, and for the isolation of the target molecule from reaction mixtures and by-products. researchgate.net The most commonly employed chromatographic techniques in this context are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis and purification of 1,3,4-oxadiazole derivatives due to its high resolution, sensitivity, and applicability to a wide range of compounds. researchgate.net Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for these compounds, offering excellent separation based on their polarity.

In a typical RP-HPLC setup for the analysis of 5-Hexyl-1,3,4-oxadiazol-2-amine, a non-polar stationary phase (such as a C18 column) is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the hexyl group of the molecule and the stationary phase. By carefully selecting the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, a high degree of separation can be achieved. researchgate.netrsc.org

The purity of a synthesized batch of 5-Hexyl-1,3,4-oxadiazol-2-amine can be determined by analyzing the chromatogram for the presence of extraneous peaks. The area under the main peak corresponding to the target compound is proportional to its concentration, allowing for quantitative assessment of purity. For preparative applications, fractions corresponding to the desired peak can be collected, enabling the isolation of the pure compound. core.ac.ukacs.org

Below is a representative table of HPLC parameters that could be applied for the purity assessment of 5-Hexyl-1,3,4-oxadiazol-2-amine, based on methods developed for analogous 1,3,4-oxadiazole derivatives. researchgate.netrsc.org

Table 1: Representative RP-HPLC Parameters for the Analysis of 5-Hexyl-1,3,4-oxadiazol-2-amine

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 235 nm) |

| Temperature | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 10-20 µL |

| Expected Retention Time | Dependent on the exact mobile phase composition |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique for the characterization of volatile and thermally stable compounds like 5-Hexyl-1,3,4-oxadiazol-2-amine. wikipedia.org It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. whitman.edu

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule. This allows for the unambiguous identification of 5-Hexyl-1,3,4-oxadiazol-2-amine and the characterization of any impurities present in the sample. The fragmentation of the 1,3,4-oxadiazole ring and the cleavage of the hexyl side chain would produce characteristic ions that confirm the structure of the molecule. core.ac.ukresearchgate.net

GC-MS is particularly useful for assessing the purity of the final product and for identifying any volatile by-products from the synthesis. The high sensitivity of the technique allows for the detection of even trace amounts of impurities. wikipedia.org

Theoretical and Computational Studies on 5 Hexyl 1,3,4 Oxadiazol 2 Amine and Analogous Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic characteristics and predicting the chemical behavior of 1,3,4-oxadiazole (B1194373) derivatives. These methods model the molecule at the subatomic level to derive properties such as molecular geometry, energy, and orbital distributions.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic properties of 1,3,4-oxadiazole systems. nih.gov By approximating the electron density of a molecule, DFT allows for the optimization of its three-dimensional geometry to find the most stable conformation (the lowest energy state). This optimized structure is crucial for the subsequent calculation of various molecular properties and for understanding how the molecule will interact with other entities.

In studies of analogous 1,3,4-oxadiazole derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to calculate key quantum chemical parameters. These parameters, including total energy, dipole moment (µ), and various thermodynamic properties, provide a detailed picture of the molecule's stability and polarity. researchgate.net For instance, the stability and reactivity of substituted oxadiazoles (B1248032) have been successfully evaluated using DFT, with results suggesting that certain derivatives are particularly stable and chemically reactive, making them promising candidates for further study. nih.gov

Table 1: Representative Parameters from DFT Calculations for 1,3,4-Oxadiazole Analogs Note: These values are illustrative and derived from various studies on analogous compounds, not specifically 5-Hexyl-1,3,4-oxadiazol-2-amine.

| Parameter | Description | Typical Calculated Values |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Varies based on molecule size and basis set. |

| Dipole Moment (µ) | A measure of the net molecular polarity, arising from charge distribution. | 5 - 6 Debye researchgate.net |

| Enthalpy (H) | The total heat content of the system. | Calculated relative to a reference state. |

| Gibbs Free Energy (G) | The energy available to do useful work, indicating reaction spontaneity. | Calculated relative to a reference state. |

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufla.br The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. iaea.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For 1,3,4-oxadiazole derivatives, HOMO densities are often located on one part of the molecule (e.g., a phenylpyrazole moiety), while LUMO densities reside on other segments, such as the oxadiazole ring itself, facilitating intramolecular charge transfer.

From the HOMO and LUMO energies, other important reactivity descriptors can be calculated:

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability. Molecules with higher softness are generally more reactive.

Table 2: Illustrative FMO Parameters for Analogous 1,3,4-Oxadiazole Compounds Note: Values are examples from computational studies on various derivatives.

| Parameter | Formula | Description | Typical Value Range (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -5.42 to -6.18 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.87 to -2.54 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | 3.55 to 5.33 researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to deformation of the electron cloud | ~1.77 to ~2.66 |

| Chemical Softness (S) | 1 / η | Measure of the molecule's polarizability | ~0.18 to ~0.28 |

The 1,3,4-oxadiazole ring is an aromatic heterocycle. However, the replacement of two =CH- groups in a furan (B31954) ring with two nitrogen atoms (–N=) leads to a reduction in its aromatic character. nih.gov This gives the oxadiazole ring a chemical character somewhat similar to a conjugated diene. nih.gov

Molecular Modeling and Simulation Approaches for Ligand-Target Interactions

To explore the potential biological activity of 5-Hexyl-1,3,4-oxadiazol-2-amine and its analogs, molecular modeling techniques are employed. These methods simulate the interaction between the small molecule (ligand) and a biological macromolecule (target), such as a protein or enzyme.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. sigmaaldrich.com This method involves placing the ligand into the binding site of the protein and calculating a score, often representing the binding energy, which estimates the strength of the interaction. Lower binding energy values typically indicate a more favorable and stable interaction.

Numerous studies have used molecular docking to investigate the binding of 1,3,4-oxadiazole derivatives to various biological targets. These studies reveal that the oxadiazole scaffold can effectively interact with amino acid residues in the active sites of enzymes through a variety of non-covalent interactions, including:

Hydrogen Bonds: Often involving the nitrogen and oxygen atoms of the oxadiazole ring and the amino substituent.

Hydrophobic Interactions: Involving the alkyl or aryl substituents on the ring.

π-π Stacking: Interactions between the aromatic oxadiazole ring and aromatic amino acid residues like tyrosine or phenylalanine. researchgate.net

For example, docking studies on analogous compounds have shown good binding affinity for targets such as DNA gyrase, VEGFR2, and various cholinesterases. nih.govnih.govmdpi.com

Table 3: Examples of Molecular Docking Studies on 1,3,4-Oxadiazole Analogs Note: This table presents findings from various studies on different 1,3,4-oxadiazole derivatives to illustrate the utility of molecular docking.

| Target Protein (PDB ID) | Ligand Type / Analog | Reported Binding Energy (kcal/mol or kJ/mol) | Key Interacting Residues |

| DNA Gyrase (6rks) | Ketone-substituted benzohydrazide (B10538) derivatives | -8 to -9 kcal/mol | Alanine, Valine, Tyrosine, Glutamine mdpi.com |

| VEGFR2 | Substituted oxadiazoles | -45.01 to -48.89 kJ/mol | Not specified nih.gov |

| Tubulin (1SA0) | 1,3,4-oxadiazole derivatives | -7.53 to -9.72 kcal/mol | Not specified nih.gov |

| Acetylcholinesterase (AChE) | 5-Aryl-1,3,4-oxadiazol-2-amines | Not specified | Blocks entry to enzyme gorge nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

In the context of 1,3,4-oxadiazole derivatives, MD simulations are often performed after docking to validate the predicted binding mode. By simulating the complex in a physiological environment (e.g., in water at body temperature) for a specific duration (typically nanoseconds), researchers can assess its stability. Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD plot indicates that the protein-ligand complex has reached equilibrium and remains stable.

Root-Mean-Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues. High fluctuations can indicate flexible regions of the protein, while low fluctuations in the binding site suggest stable interactions with the ligand.

MD simulations on 1,3,4-oxadiazole analogs have confirmed the stability of their complexes with targets like VEGFR2, providing further evidence of their potential as inhibitors. nih.gov

Pharmacophore Modeling for Key Activity Determinants

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and exert a particular activity. For 1,3,4-oxadiazole derivatives, this approach has been instrumental in elucidating the key structural determinants for their diverse biological activities.

The 1,3,4-oxadiazole ring itself is often a key component of the pharmacophore, acting as a bioisostere for amide and ester groups. nih.gov This heterocycle can participate in hydrogen bonding interactions with biological receptors, contributing significantly to the molecule's binding affinity. nih.gov

Studies on various 1,3,4-oxadiazole analogs have identified common pharmacophoric features. For instance, in a series of 5-aryl-N-(4-pyridyl)-1,3,4-oxadiazol-2-amines, the 1,3,4-oxadiazole core, the 5-aryl group, and the N-(4-pyridyl) moiety were all found to be critical for their dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase. nih.gov The presence of the oxadiazole was shown to enhance binding to the peripheral anionic site of the enzyme. nih.gov

Similarly, in the design of anticancer agents, the 1,3,4-oxadiazole nucleus is considered an indispensable anchor. researchgate.net For example, in a study of 5-aryl-N-(naphthalen-2-yl)-1,3,4-oxadiazol-2-amine analogues, the oxadiazole-linked aryl core was a key pharmacophoric element inspired by known tubulin inhibitors. researchgate.netnih.gov

The specific substitutions on the 1,3,4-oxadiazole ring also play a critical role in defining the pharmacophore. For example, in a series of analgesic and anti-inflammatory 2,5-disubstituted-1,3,4-oxadiazole derivatives, compounds with mono-substitutions like Cl, OCH3, and NO2 on the phenyl ring exhibited maximum activity. nih.gov

Virtual Screening for Identification of Novel Active Analogs

Virtual screening is a computational method that involves the screening of large libraries of chemical compounds against a biological target to identify potential new drug candidates. This technique has been widely applied to the discovery of novel active analogs of 1,3,4-oxadiazoles.

Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a common approach. For instance, a study on 1,3,4-oxadiazole derivatives as potential inhibitors of VEGFR2, a target in cancer therapy, employed structure-based virtual screening to investigate the anticancer potential of 14 previously reported anti-inflammatory compounds. semanticscholar.orgnih.gov This approach successfully identified lead molecules with selectivity towards VEGFR2 over EGFR. semanticscholar.orgnih.gov

In another example, docking-based virtual screening was used to discover 1,3,4-oxadiazole-based inhibitors of aminoacyl-tRNA synthetases, which are targets for new antibiotics. ctu.edu.vnbohrium.com Out of 52 designed structures, 14 compounds were identified as potential inhibitors based on their interactions with key amino acids in the enzyme's binding pocket. ctu.edu.vnbohrium.com

Virtual screening can also be ligand-based, where a model is built based on a set of known active molecules. This is often used in conjunction with structure-based methods. For example, a study on furan-1,3,4-oxadiazole tethered N-phenylacetamide derivatives as inhibitors of human tyrosinase (hTYR) and human tyrosinase-related protein-1 (hTYRP1) utilized structure-based screening to assess the potential of sixteen designed compounds. mdpi.com

The process of virtual screening typically involves several steps, including the preparation of the protein and ligand structures, molecular docking to predict the binding mode and affinity, and post-docking analysis to rank the compounds. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For 1,3,4-oxadiazole derivatives, QSAR studies have been successfully employed to guide the design of more potent analogs. For example, a study on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives of diclofenac (B195802) and naproxen (B1676952) with analgesic and anti-inflammatory activity utilized Hologram QSAR (HQSAR) and Topomer QSAR to gain insights into the structural features contributing to their biological activity. nih.gov The study found that mono-substitution with electron-withdrawing or donating groups on the phenyl ring was favorable for activity. nih.gov

In another study, 3D-QSAR models were developed for a series of 1,2,4-oxadiazole (B8745197) derivatives as inhibitors of Sortase A, a bacterial enzyme. nih.govresearchgate.net The models showed a high predictive ability and provided insights into the critical structural features required for inhibitory activity. nih.govresearchgate.net The results of the 3D-QSAR study were further supported by molecular docking studies. nih.govresearchgate.net

The development of a QSAR model typically involves the following steps:

Data Set Selection: A set of compounds with known biological activity is selected. researchgate.net

Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: A statistical method, such as partial least squares (PLS) regression, is used to build a mathematical model that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive ability of the model is assessed using various statistical parameters and by testing it on an external set of compounds. researchgate.net

Computational Prediction of Pharmacokinetic and Drug-likeness Parameters (In Silico ADME Profiles for Research Compound Prioritization)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as drug-likeness parameters, is a critical step in the early stages of drug discovery. These computational methods help to prioritize compounds for further experimental testing by identifying those with favorable pharmacokinetic profiles and a higher probability of being developed into successful drugs.

For 1,3,4-oxadiazole derivatives, in silico ADME profiling is routinely performed. For instance, a study on a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole derivatives evaluated their ADME properties and found that most compounds had a high predicted absorption percentage and complied with Lipinski's rule of five, suggesting good drug-likeness. nih.gov Similarly, a study on 1,3,4-oxadiazole derivatives as potential nootropic agents used SwissADME to assess their pharmacokinetic properties. advancedresearchpublications.com

Several computational tools and web servers are available for predicting ADME properties, such as SwissADME and ProTox-II. advancedresearchpublications.comresearchgate.net These tools can predict a wide range of parameters, including:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Veber's Rule: This rule relates good oral bioavailability to the number of rotatable bonds and the polar surface area. nih.gov

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted.

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: The potential for metabolism by cytochrome P450 enzymes is often assessed.

Excretion: Predictions may include renal clearance.

Toxicity: Potential toxicities, such as hepatotoxicity and mutagenicity, can be predicted. advancedresearchpublications.comasianpubs.org

The results of these in silico predictions help researchers to identify and prioritize lead compounds with a higher likelihood of success in later stages of drug development. asianpubs.org For example, in a study of 1,3,4-oxadiazoles as potential BCL-2 inhibitors, ADMET analysis was used to assess the suitability of the compounds as drug candidates for cancer therapy. asianpubs.org

Interactive Data Tables

Table 1: In Silico ADME Predictions for Selected 1,3,4-Oxadiazole Derivatives

| Compound | Molecular Weight ( g/mol ) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of 5 Violations | Oral Bioavailability | Reference |

| Compound 4 (2-hydroxy benzothiazole (B30560) derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 5 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 9 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 12 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 14 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 15 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 16 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| Compound 17 (2-hydroxy benzothiazole derivative) | - | - | - | - | 0 | Good | nih.gov |

| 5-(4-Nitrophenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4b) | - | - | - | - | - | - | nih.gov |

| 5-(3,4,5-Trimethoxyphenyl)-N-(naphthalene-2-yl)-1,3,4-oxadiazol-2-amine (4e) | - | - | - | - | - | - | nih.gov |

Structure Activity Relationship Sar Investigations of 1,3,4 Oxadiazol 2 Amine Derivatives

Impact of Substituent Variations at the 5-Position (including Hexyl Chain) on Biological Activity

The substituent at the 5-position of the 1,3,4-oxadiazole (B1194373) ring is a key determinant of biological activity, with variations in its size, lipophilicity, and electronic nature leading to significant changes in potency and selectivity.

Research into the antitubercular properties of N-alkyl-1,3,4-oxadiazole-2-amines has shown a clear dependence on the length of the alkyl chain at the 5-position. Studies indicate that compounds with longer alkyl chains, specifically those with 10 to 12 carbon atoms, exhibit the highest activity. nih.gov For instance, an N-hexyl substituted oxadiazole, such as 5-hexyl-N-R-1,3,4-oxadiazol-2-amine, was found to be a potent inhibitor of M. avium. nih.gov Similarly, 5-aryl-N-dodecyl-1,3,4-oxadiazol-2-amines have been identified as effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that a lipophilic tail of significant length, such as a hexyl or dodecyl chain, is crucial for anchoring the molecule within a hydrophobic pocket of the target enzyme.

When the 5-position is occupied by an aryl group, the substituents on that ring further modulate activity. The presence of electron-withdrawing groups on a para-position of a phenyl ring has been shown to significantly enhance antibacterial activity. nih.gov This highlights that both the nature of the primary substituent (alkyl vs. aryl) and its specific characteristics (chain length, electronic properties) are pivotal in tuning the biological effects.

Table 1: Impact of 5-Position Substituent on Biological Activity

| 5-Position Substituent Type | Example Chain/Group | Observed Biological Activity | Reference |

|---|---|---|---|

| Alkyl Chain | Hexyl | Potent inhibition of M. avium | nih.gov |

| Alkyl Chain | Dodecyl | AChE/BChE inhibition | nih.gov |

| Substituted Aryl | Phenyl with para-electron-withdrawing group | Enhanced antibacterial activity | nih.gov |

| Linear Alkyl | Methyl, tert-butyl | Poor antibacterial activity | nih.gov |

Role of the 2-Amino Group and its Modifications in Ligand-Target Binding

The 2-amino group on the 1,3,4-oxadiazole scaffold is a critical functional group that plays a significant role in mediating interactions with biological targets. It often acts as a hydrogen bond donor, a feature essential for anchoring the ligand in the active site of a receptor or enzyme. nih.gov

The versatility of the 2-amino group allows for extensive modification to fine-tune pharmacological properties. It can be secondary, monosubstituted by various groups, or incorporated into another heterocyclic ring as a tertiary amine. nih.gov Common modifications include:

Acylation: The amino group can be acylated with various acid chlorides, yielding N-acyl derivatives without loss of activity. nih.gov This allows for the introduction of additional pharmacophoric elements.

Linker Functionality: The amino group can serve as a linker to tether other biologically active moieties. For example, 5-aryl-1,3,4-oxadiazoles have been connected to a donepezil (B133215) analogue via a (methyl)amino linker, creating hybrid molecules with dual inhibitory functions. nih.gov

Isosteric Replacement: The primary amine can be reacted to form other functional groups. For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of thiazolidinone rings, while coupling with mercapto derivatives is also possible. nih.gov

These modifications highlight that while the hydrogen-bonding capability of the N-H bond is important, the nitrogen atom itself serves as a versatile chemical handle for creating more complex and potentially more potent derivatives.

Influence of Substituents on the Oxadiazole Ring System and their Electronic Effects on Activity Profile

The electronic nature of the substituents attached to the oxadiazole ring directly impacts the molecule's activity profile:

Electron-Withdrawing Effects: The oxadiazole ring itself acts as an electron-withdrawing group, which can increase the reactivity of attached substituents. mdpi.com Furthermore, adding electron-withdrawing groups (EWGs) to substituents, such as a nitro group or halogens on a 5-aryl ring, often enhances biological potency, particularly in antimicrobial and anticancer applications. nih.govmdpi.comnih.gov For example, the antioxidant activity of certain derivatives was attributed to the presence of a nitro group, which is capable of withdrawing electrons and deactivating the phenyl ring. mdpi.com

Electron-Donating Effects: Conversely, the introduction of electron-donating groups (EDGs) can also modulate activity, though the effects can be more varied. In some series, EDGs like a p-methoxy group were found to increase antimicrobial potential. nih.gov

Conformational Flexibility and Stereochemical Considerations in SAR

The introduction of a substituent like a hexyl chain at the 5-position introduces significant conformational flexibility. This long, non-polar chain can adopt numerous conformations, allowing it to fit optimally within hydrophobic pockets or channels of a target protein. This adaptability is a key feature in the SAR of these compounds, as seen in derivatives designed as cholinesterase inhibitors where a long alkyl chain is thought to block the enzyme's gorge. nih.gov

Molecular docking studies have shown that these flexible chains often interact with non-polar amino acid residues, while the rigid, polar oxadiazole-amine core anchors the molecule through specific hydrogen bonds. nih.gov For example, in studies of oxadiazole derivatives as GSK-3β inhibitors, X-ray co-crystal structures revealed specific binding modes where the rigid core forms key interactions with residues like Val70 and Leu182, while other parts of the molecule occupy different sub-pockets. nih.gov Therefore, the combination of a rigid, planar core with a conformationally flexible side chain is a powerful strategy for achieving high-potency and selective enzyme inhibition.

Development of Predictive Models for Structure-Activity Relationships

To better understand and predict the biological activity of 1,3,4-oxadiazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are widely employed. These models establish a mathematical correlation between the structural features of a series of compounds and their measured biological activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven particularly useful. nih.govmdpi.comresearchgate.net These techniques generate predictive models based on the steric, electrostatic, and other physicochemical fields surrounding the molecules.

A typical 3D-QSAR study involves:

Dataset Compilation: A set of molecules with known biological activities (e.g., IC₅₀ values) is divided into a training set to build the model and a test set to validate it. nih.gov

Molecular Alignment: The compounds are structurally aligned based on a common scaffold.

Model Generation and Validation: Statistical methods are used to generate the model. The robustness and predictive power of these models are assessed using statistical parameters such as the cross-validated correlation coefficient (Q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient for the external test set (R²pred). nih.govmdpi.comnih.gov

The output of these models often includes contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show areas where bulky groups increase activity (sterically favorable) or where positive charge decreases activity (electrostatically unfavorable). nih.govmdpi.com These visual guides provide invaluable structural information for the rational design of new, more potent inhibitors. nih.govresearchgate.net

Table 2: Example Statistical Parameters for 3D-QSAR Models of Oxadiazole Derivatives

| Model Type | Q² (Cross-validated r²) | R² (Non-cross-validated r²) | R²pred (External validation) | Reference |

|---|---|---|---|---|

| CoMFA (FAAH Inhibitors) | 0.61 | 0.98 | 0.91 | mdpi.com |

| CoMSIA (FAAH Inhibitors) | 0.64 | 0.93 | 0.91 | mdpi.com |

| CoMFA (GSK-3β Inhibitors) | 0.692 | - | 0.6885 | nih.govresearchgate.net |

| CoMSIA (GSK-3β Inhibitors) | 0.696 | - | 0.6887 | nih.govresearchgate.net |

Mechanistic Insights into the Biological Activities of 1,3,4 Oxadiazol 2 Amine Derivatives in Vitro Focus

Investigations into Enzyme Inhibition Mechanisms (In Vitro)

The primary mechanism through which 1,3,4-oxadiazol-2-amine (B1211921) derivatives exert their biological effects is via enzyme inhibition. These compounds have been shown to interact with a variety of enzyme targets, disrupting critical cellular and microbial metabolic pathways.

A crucial target for antibacterial agents is the bacterial cell wall, a structure essential for bacterial survival. Derivatives of 1,3,4-oxadiazol-2-amine have been identified as potent inhibitors of enzymes involved in this biosynthetic process.

DprE1 Inhibition: A significant finding involves N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives, which disrupt mycobacterial cell wall biosynthesis by inhibiting decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.gov Notably, an N-Hexyl substituted derivative, specifically N-hexyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine, demonstrated potent activity against Mycobacterium avium, a non-tuberculous mycobacterial strain, with a Minimum Inhibitory Concentration (MIC) of 1 µM. nih.gov This highlights the direct relevance of the hexyl substituent in targeting key mycobacterial enzymes.

MurD Ligase Inhibition: Molecular docking studies have suggested that certain 1,3,4-oxadiazole (B1194373) derivatives may act by inhibiting the MurD ligase enzyme. nih.govmdpi.com This enzyme is critical for the biosynthesis of the cytoplasmic peptidoglycan precursor, a fundamental component of the bacterial cell wall. nih.govmdpi.com

Peptide Deformylase (PDF) Inhibition: PDF is a metalloprotease that is essential for bacterial protein maturation. nih.gov It has emerged as a key target for novel antibacterial agents, and 1,3,4-oxadiazole derivatives have been investigated as potential inhibitors of this enzyme. nih.govresearchgate.net

Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI) Inhibition: For some 2,5-diamino-1,3,4-oxadiazole derivatives, the probable mechanism of antibacterial action is the inhibition of FabI. mdpi.com This enzyme is involved in the final, rate-limiting step of the bacterial fatty acid synthesis pathway. mdpi.com

| Derivative Class | Enzyme Target | Mechanism of Action | Specific Active Compound Example | Observed Activity | Source |

|---|---|---|---|---|---|

| N-Alkyl-5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | DprE1 | Disruption of mycobacterial cell wall biosynthesis | N-Hexyl oxadiazole 5f | MIC = 1 µM against M. avium | nih.gov |

| Hybrid 1,3,4-oxadiazole and isoxazole (B147169) derivatives | MurD Ligase | Inhibition of cytoplasmic peptidoglycan precursor biosynthesis (based on docking studies) | Not specified | Antibacterial activity against Gram-positive and Gram-negative bacteria | mdpi.com |

| Substituted 1,3,4-oxadiazole derivatives | Peptide Deformylase (PDF) | Inhibition of bacterial protein maturation (based on docking studies) | Not specified | Potential antibacterial agents | nih.govresearchgate.net |

| 2,5-diamino-1,3,4-oxadiazole derivatives | Enoyl-ACP Reductase (FabI) | Inhibition of fatty acid synthesis (based on docking studies) | Symmetric bis-amidine 1,3,4-oxadiazole derivative | Good-to-excellent inhibitory activity against various bacterial strains | mdpi.com |

While research into kinase inhibition by 1,3,4-oxadiazol-2-amine derivatives is still developing, the broader class of oxadiazoles (B1248032) has shown promise in this area. Kinases are critical signaling proteins, and their dysregulation is a hallmark of cancer. Studies on related oxadiazole scaffolds suggest potential mechanisms:

VEGF Targeting: Certain 1,3,4-oxadiazole derivatives have been shown to have a targeting effect on Vascular Endothelial Growth Factor (VEGF), which would inhibit the growth of ascites tumors. tandfonline.com

EGFR and BRAF Inhibition: While not from the 1,3,4-oxadiazole series, related 1,2,4-oxadiazole (B8745197) derivatives have been shown to possess antiproliferative effects by inhibiting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and BRAFV600E, suggesting that kinase inhibition is a viable mechanism for oxadiazole-based compounds. frontiersin.org

Inhibitors of α-amylase and α-glucosidase are important for managing hyperglycemia. Several studies have demonstrated that 1,3,4-oxadiazole derivatives are potent inhibitors of these enzymes.

A series of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Several compounds were identified as promising inhibitors with IC₅₀ values in the micromolar range. nih.gov

Similarly, novel 2-thione-1,3,4-oxadiazole derivatives have been synthesized and screened for their inhibitory activity against both α-amylase and α-glucosidase, with some compounds showing significant potential. nih.gov The inhibition of these enzymes helps in controlling postprandial hyperglycemia. researchgate.net

| Derivative Class | Enzyme Target | IC₅₀ (µM) | Source |

|---|---|---|---|

| 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide derivative 6i | α-Glucosidase | 52.63 ± 1.16 | nih.gov |

| 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide derivative 6c | α-Glucosidase | 52.73 ± 1.16 | nih.gov |

| 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide derivative 6e | α-Glucosidase | 56.34 ± 1.17 | nih.gov |

| 2-thione-1,3,4-oxadiazole derivative 5g | α-Amylase | Significant potential, similar to acarbose | nih.gov |

The versatility of the 1,3,4-oxadiazole scaffold allows it to target a wide array of other enzymes implicated in various diseases.

Cyclooxygenase (COX): Certain 1,3,4-oxadiazole derivatives are potent and selective inhibitors of COX-2, with IC₅₀ values in the nanomolar range (0.04–0.081 μM). nih.govtandfonline.com This selectivity is crucial for developing anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov

Matrix Metalloproteinase-9 (MMP-9): Novel 1,3,4-oxadiazole derivatives have exhibited significant inhibition of MMP-9, an enzyme involved in cancer metastasis. acs.org Compounds have shown inhibition rates higher than 75%, with IC₅₀ values as low as 1.65 µM. acs.org

Cathepsin K (Cat K): A series of 1,3,4-oxadiazole derivatives were found to act as competitive inhibitors of Cat K, an enzyme involved in bone resorption, with Kᵢ values in the low micromolar range (2.1–7.3 µM). nih.govtandfonline.com

Monoamine Oxidase (MAO): 2,5-disubstituted-1,3,4-oxadiazole derivatives have shown potent and selective inhibitory activity against MAO-B, with IC₅₀ values as low as 0.039 µM. nih.govtandfonline.com MAO-B inhibitors are used in the treatment of Parkinson's disease.

Cholinesterases: Derivatives of 1,3,4-oxadiazole have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic system, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Thymidine (B127349) Phosphorylase: Some 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives have demonstrated potent inhibitory activity against thymidine phosphorylase, an enzyme that is a target for anticancer drugs. nih.gov

Inhibition of Microbial Biofilm Formation and Associated Mechanisms (In Vitro)

Bacterial biofilms are a major challenge in treating infections due to their inherent resistance to antibiotics. Several 1,3,4-oxadiazole derivatives have been shown to effectively inhibit biofilm formation.

In a study focusing on Staphylococcus aureus, three 1,3,4-oxadiazole derivatives were found to inhibit biofilm formation in a dose-dependent manner, with inhibitory concentrations ranging from 8 to 32 μg/ml. nih.gov These compounds were also effective at reducing mature, established biofilms. nih.gov

The mechanism for this activity appears to be mediated, at least in part, by the downregulation of genes associated with biofilm formation. nih.gov Specifically, at sub-MIC levels, the compounds inhibited the transcription of the spa gene, which encodes Protein A, a key virulence factor. nih.gov Further investigation revealed the downregulation of other crucial biofilm-related genes, including sarA, icaA, fnbA, and fnbB. nih.gov

Another confirmed mechanism involves the inhibition of lipoteicholic acid (LTA) synthesis, which is crucial for the growth, biofilm formation, and virulence of many Gram-positive bacteria. nih.gov

Cellular Target Identification and Pathway Modulation (In Vitro Studies)

In the context of cancer, 1,3,4-oxadiazol-2-amine derivatives modulate several cellular pathways, leading to antiproliferative and pro-apoptotic effects.

Induction of Apoptosis: Certain 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have demonstrated excellent cytotoxic profiles against lung (A549) and glioma (C6) cancer cell lines, with IC₅₀ values in the low micromolar and even sub-micromolar range. acs.org

Mechanism of Cell Death: Further mechanistic studies on the most potent compounds revealed they induce apoptosis through multiple pathways. This includes causing mitochondrial membrane depolarization and activating caspase-3, a key executioner caspase in the apoptotic cascade. acs.org

Cell Cycle Arrest: These derivatives have also been shown to arrest the cell cycle. For instance, compounds 4h and 4i from the study showed retention rates of 89.66% and 78.78%, respectively, in the G0/G1 phase of the cell cycle in A549 cells. acs.org

Tubulin Polymerization Inhibition: Other 1,3,4-oxadiazole-2-thione derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov This was confirmed through immunofluorescence assays and flow cytometry, indicating that these compounds disrupt the cellular microtubule network, leading to cell cycle arrest and apoptosis. nih.gov

Bcl-2 Inhibition: Quinoxaline-1,3,4-oxadiazole hybrids have been shown to induce apoptosis in human leukemia HL-60 cells, with RT-PCR analysis revealing that the mechanism involves the inhibition of Bcl-2 expression, an anti-apoptotic protein. nih.gov

| Derivative Class | Cell Line | Effect | Specific Compound Example | Observed Activity (IC₅₀) | Source |

|---|---|---|---|---|---|

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung Cancer) | Cytotoxicity, G0/G1 Cell Cycle Arrest | Compound 4h | <0.14 µM | acs.org |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | A549 (Lung Cancer) | Cytotoxicity | Compound 4f | 1.59 µM | acs.org |

| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide | C6 (Glioma) | Cytotoxicity | Compound 4g | 8.16 µM | acs.org |

| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govmdpi.comoxadiazole-2-thione | MCF-7 (Breast Cancer) | Cytotoxicity, Tubulin Polymerization Inhibition | Compound 5a | 7.52 µM | nih.gov |

| 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H- nih.govnih.govmdpi.comoxadiazole-2-thione | HL-60 (Leukemia) | Cytotoxicity | Compound 5a | 9.7 µM | nih.gov |

Ligand-Target Binding Kinetics and Thermodynamics (In Vitro Studies)

The interaction between a ligand, such as a 1,3,4-oxadiazole derivative, and its biological target is a dynamic process governed by the principles of kinetics and thermodynamics. These parameters offer a more profound insight into the mechanism of action than simple affinity or potency measurements like IC50 or Ki values.

Binding Kinetics: The Dynamics of Interaction

Binding kinetics describe the rates at which a ligand binds to and dissociates from its target. The key parameters are:

Association Rate Constant (k_on_): This constant reflects the speed at which the ligand binds to its target to form a complex. It is influenced by factors such as the concentration of the ligand and the target, as well as the initial recognition and "docking" of the ligand into the binding site.

Dissociation Rate Constant (k_off_): This constant measures the stability of the ligand-target complex, indicating how quickly the ligand separates from its target. A slow k_off_ rate suggests a long-lasting interaction, which can translate to a prolonged duration of action for a drug.

Equilibrium Dissociation Constant (K_D_): This is the ratio of k_off_ to k_on_ (K_D_ = k_off_ / k_on_) and represents the concentration of ligand at which half of the target molecules are occupied at equilibrium. A lower K_D_ value indicates a higher affinity of the ligand for its target.

Understanding these kinetic parameters is vital. For instance, two compounds can have the same affinity (K_D_) but achieve it through different kinetic profiles. One might have a fast association and a fast dissociation rate, while another could have a slow association and an even slower dissociation rate. This difference in "residence time" (the reciprocal of k_off_) at the target can have significant implications for a drug's efficacy and duration of effect in vivo.

Binding Thermodynamics: The Driving Forces of Interaction

Thermodynamic parameters reveal the driving forces behind the binding event. These are typically measured using Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with binding. The key thermodynamic parameters are:

Enthalpy Change (ΔH): This represents the change in heat content of the system upon binding. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable interactions like hydrogen bonds and van der Waals forces. A positive ΔH suggests an endothermic reaction, which can still be spontaneous if the entropy change is sufficiently favorable.

Entropy Change (ΔS): This reflects the change in the randomness or disorder of the system upon binding. A positive ΔS is favorable and is often driven by the release of ordered solvent molecules (like water) from the binding interface, known as the hydrophobic effect.

The thermodynamic signature of a binding event provides valuable clues about the nature of the interaction. For example, a binding process that is primarily driven by a large negative enthalpy change suggests that the interaction is dominated by strong, specific contacts like hydrogen bonds. Conversely, a binding event driven by a large positive entropy change points towards the importance of hydrophobic interactions.

Illustrative Data for 1,3,4-Oxadiazole Derivatives

While specific kinetic and thermodynamic data for 5-Hexyl-1,3,4-oxadiazol-2-amine are not available, research on other 1,3,4-oxadiazole derivatives provides some insights. For instance, studies on 1,3,4-oxadiazole derivatives as inhibitors of various enzymes often report binding constants and sometimes the free energy of binding derived from computational docking studies. These studies frequently highlight the importance of hydrogen bonding and hydrophobic interactions for the stabilization of the ligand-target complex. nih.gov

For example, a hypothetical in vitro study on a 1,3,4-oxadiazole derivative targeting a specific enzyme might yield data as presented in the interactive table below. This table illustrates the kind of information that would be obtained from such experiments and how it would be interpreted.

| Parameter | Value | Interpretation |

| k_on (M⁻¹s⁻¹) | 1.5 x 10⁵ | Moderate association rate, suggesting a multi-step binding process. |

| k_off_ (s⁻¹) | 5.0 x 10⁻³ | Slow dissociation rate, indicating a stable ligand-target complex and potentially long duration of action. |

| K_D_ (nM) | 33 | High affinity binding. |

| ΔG (kcal/mol) | -10.2 | Spontaneous and favorable binding interaction. |

| ΔH (kcal/mol) | -7.5 | Enthalpically driven process, suggesting significant hydrogen bonding and/or van der Waals interactions. |

| -TΔS (kcal/mol) | -2.7 | Favorable entropic contribution, likely due to the hydrophobic effect. |

Applications and Future Directions in Chemical and Medicinal Research

1,3,4-Oxadiazole-2-amine as a Core Scaffold for the Design of Novel Chemical Entities

The 1,3,4-oxadiazole (B1194373) ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.com This interest stems from its versatile pharmacological activities, making it a "privileged scaffold" in drug discovery. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The unique structural features of the 1,3,4-oxadiazole nucleus contribute to its ability to interact with various biological targets, leading to a broad spectrum of biological activities. openmedicinalchemistryjournal.commdpi.com These include anticancer, antibacterial, antifungal, anti-inflammatory, antiviral, and antitubercular effects. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comijpsjournal.com

The stability of the 1,3,4-oxadiazole ring, coupled with its favorable electronic properties, allows for the design of diverse molecular libraries. scielo.brresearchgate.net The physicochemical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives, such as being generally colorless substances with melting and boiling points that increase with the introduction of aryl groups, make them suitable for pharmaceutical development. researchgate.net The aromatic nature of the 1,3,4-oxadiazole core allows for π-π stacking interactions with hydrophobic amino acid residues in biological receptors, such as tyrosine, phenylalanine, and tryptophan, which is a key aspect of its mechanism of action. scielo.br

Researchers have successfully synthesized numerous 1,3,4-oxadiazole derivatives by modifying the substituents at the 2 and 5 positions of the ring, leading to compounds with enhanced biological efficacy. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com For instance, the introduction of different aryl groups can significantly influence the compound's bioactivity. mdpi.com The versatility of this scaffold allows for the creation of new chemical entities with the potential to address a wide range of diseases. scielo.brnih.gov

Table 1: Reported Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Reference |

| Anticancer | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comijpsjournal.com |

| Antibacterial | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comijpsjournal.com |

| Antifungal | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comijpsjournal.com |

| Anti-inflammatory | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.commdpi.comijpsjournal.com |

| Antiviral | openmedicinalchemistryjournal.commdpi.comnih.gov |

| Antitubercular | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comijpsjournal.comnih.gov |

| Anticonvulsant | nih.gov |

| Antidepressant | nih.gov |

| Analgesic | mdpi.comnih.gov |

Strategic Integration with Other Bioactive Heterocyclic Systems for Hybrid Molecules

To further enhance the therapeutic potential of 1,3,4-oxadiazole derivatives, a common strategy in medicinal chemistry is the creation of hybrid molecules. nih.gov This approach involves strategically integrating the 1,3,4-oxadiazole scaffold with other known bioactive heterocyclic systems. nih.gov The resulting hybrid compounds can exhibit synergistic or additive pharmacological effects, potentially leading to improved efficacy and reduced side effects. nih.gov